molecular formula C21H17ClN4O2 B2691239 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide CAS No. 946217-54-5

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide

Cat. No. B2691239
M. Wt: 392.84
InChI Key: KXHINCCZYHTKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential as a cancer treatment by modulating the immune response to tumors. In

Scientific Research Applications

Antimicrobial Activity

Research on derivatives similar to N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide has shown potential antimicrobial properties. A study elaborates on the synthesis and antimicrobial screening of related compounds, indicating their effectiveness against Gram-positive and Gram-negative bacteria, as well as several strains of fungi. These findings suggest potential therapeutic applications in treating microbial infections (Desai, Rajpara, & Joshi, 2013).

Antineoplastic Activity

Another significant area of research involves the antineoplastic (anti-cancer) activity of structurally related compounds. Studies have demonstrated the synthesis of derivatives and their testing against various cancer cell lines, showing promising results in inhibiting cell growth. This highlights the potential for these compounds in developing new cancer treatments (Abdel-Hafez, 2007).

CNS Activity

Compounds within this chemical family have also been investigated for their central nervous system (CNS) activity. Research indicates the synthesis of derivatives and their ability to bind to rat brain membranes, suggesting potential applications in CNS disorders. This includes exploring their use as therapeutic agents for diseases affecting the brain and nervous system (Barlin, Davies, Davis, & Harrison, 1994).

Anti-inflammatory and Anti-platelet Agents

Further studies have explored the synthesis and pharmacological activities of novel derivatives, showcasing less toxicity and good anti-inflammatory activities. This research paves the way for developing new therapeutic agents aimed at reducing inflammation and inhibiting platelet aggregation, which are crucial in managing cardiovascular diseases (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).

properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-13-5-3-4-6-15(13)21(27)24-17-11-14(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHINCCZYHTKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide

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